molecular formula C9H9BrFNO B1283585 3-bromo-N-(4-fluorophenyl)propanamide CAS No. 135154-75-5

3-bromo-N-(4-fluorophenyl)propanamide

Cat. No. B1283585
M. Wt: 246.08 g/mol
InChI Key: QHRZLTPFIFOPFT-UHFFFAOYSA-N
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Description

3-bromo-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.0762632 . This compound is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-(4-fluorophenyl)propanamide can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). These techniques can provide detailed information about the molecule’s conformation and electrostatic potential .


Physical And Chemical Properties Analysis

3-bromo-N-(4-fluorophenyl)propanamide has a molecular weight of 246.08 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .

Scientific Research Applications

Synthesis and Molecular Structure

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which shares a structural similarity with 3-bromo-N-(4-fluorophenyl)propanamide, was synthesized and its molecular structure analyzed through various spectroscopies and X-ray diffraction. This research demonstrates its potential as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Selective Deprotonation and Product Formation

A study explored the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, highlighting two potential deprotonation sites leading to different products: β-lactam and acrylanilide. This research underlines the ability to selectively and efficiently synthesize both β-lactams and acrylanilides, compounds with significant biological activities, from the same molecule under different conditions (Pandolfi et al., 2019).

Crystal Structure Analysis

The crystal structure of a compound with a similar framework, (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, was analyzed. This study provided insights into the molecular interactions and structural arrangement of such compounds, which can be pivotal for understanding their reactivity and potential applications in various fields (Atioğlu et al., 2019).

Synthesis of Hybrid Molecules

Research into the synthesis of hybrid molecules, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, can provide valuable insights. These molecules have been fully analyzed and characterized, indicating the potential for developing novel compounds with unique properties and applications (Manolov, Ivanov & Bojilov, 2022).

Applications in Medicinal Chemistry

Although specific details on 3-bromo-N-(4-fluorophenyl)propanamide in medicinal chemistry are limited, research on structurally similar compounds provides insights into potential applications. For instance, studies on compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride indicate the potential for developing novel therapeutic agents (Harrison et al., 2001).

properties

IUPAC Name

3-bromo-N-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZLTPFIFOPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567946
Record name 3-Bromo-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-fluorophenyl)propanamide

CAS RN

135154-75-5
Record name 3-Bromo-N-(4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.75 ml of 4-fluoroaniline (6.65 g, 59.88 mmol, 1 equivalent) were initially charged in 65 ml of THF, 33 ml of 2 M trimethylaluminium solution in hexane (65.87 mmol, 1.1 equivalents) were added at −78° C. and the mixture was stirred for 20 min, slowly warming to RT. At −20° C., this solution was added dropwise to a solution of 6.54 ml (10 g, 59.8 mmol, 1 equivalent) of methyl 3-bromopropanoate in 65 ml of THF and then stirred at RT for 3 h. At 0° C., the reaction solution was acidified carefully with 1 N aqueous hydrochloric acid solution and extracted twice with ethyl acetate. The combined organic phases were dried over sodium sulphate, filtered and concentrated. This gave 12.6 g (67% of theory; purity 78%) of the title compound which was reacted further without purification.
Quantity
5.75 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
65.87 mmol
Type
reactant
Reaction Step Two
Quantity
6.54 mL
Type
reactant
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Pasquinucci, C Parenti, E Amata, Z Georgoussi… - Pharmaceuticals, 2018 - mdpi.com
(−)-cis-N-Normetazocine represents a rigid scaffold able to mimic the tyramine moiety of endogenous opioid peptides, and the introduction of different N-substituents influences affinity …
Number of citations: 7 www.mdpi.com

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